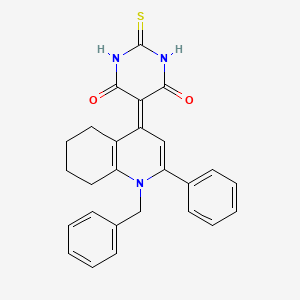

![molecular formula C15H13N3O3S B2875061 3,4-二甲氧基-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺 CAS No. 1004052-84-9](/img/structure/B2875061.png)

3,4-二甲氧基-N-(噻吩并[2,3-d]嘧啶-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using various spectral data, including IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines undergo various chemical reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . The cytotoxicity of the newly synthesized products is evaluated using various cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines can be determined using various techniques such as melting point determination and infrared spectroscopy .科学研究应用

Medicinal Chemistry

Thieno[2,3-d]pyrimidin-4-yl derivatives, including 3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, have been explored for their potential in medicinal chemistry due to their structural similarity to several biomolecules. They are known to exhibit a range of biological activities, such as antibacterial, antifungal, and cytotoxic effects . These compounds can be synthesized using versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides , which allows for the creation of a diverse library of molecules for pharmacological screening.

Antimicrobial Research

In the search for new antimicrobial agents, thieno[2,3-d]pyrimidin-4-yl derivatives have shown promise. Studies have reported the synthesis of new compounds with significant activity against various strains of bacteria and fungi, including resistant species . This makes them valuable candidates for developing new treatments for infectious diseases.

Cancer Research

The cytotoxic properties of thieno[2,3-d]pyrimidin-4-yl derivatives make them interesting for cancer research. Some derivatives have been evaluated against different cancer cell lines, showing potential as anticancer agents . The ability to induce cell death in cancer cells while sparing normal cells is a critical aspect of cancer drug design.

Biochemistry

In biochemistry, these compounds are used as tools to probe various biological pathways. For instance, they can be designed to inhibit specific enzymes or receptor activities, helping to understand the biochemical basis of diseases and identify potential drug targets .

Pharmacology

The pharmacological applications of thieno[2,3-d]pyrimidin-4-yl derivatives are vast. They have been investigated for their potential as antitubercular agents, with some compounds showing significant activity against Mycobacterium tuberculosis . Their role in modulating oxidative phosphorylation pathways in mycobacteria is also a subject of interest .

Material Science

While not directly related to material science, the synthetic strategies and chemical properties of thieno[2,3-d]pyrimidin-4-yl derivatives can inform the development of new materials. Their stability and reactivity can be harnessed in designing novel compounds with specific physical and chemical characteristics .

属性

IUPAC Name |

3,4-dimethoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-20-11-4-3-9(7-12(11)21-2)14(19)18-13-10-5-6-22-15(10)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBLTEFKSVAACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)

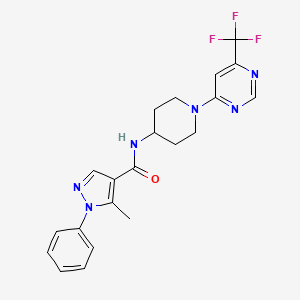

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)

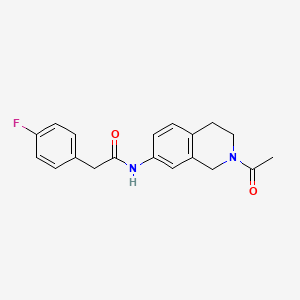

![4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2874982.png)

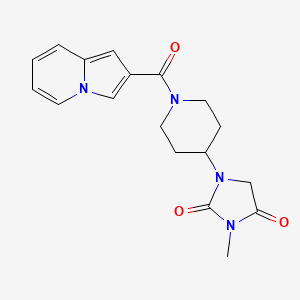

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)

![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)

![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)

![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)

![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2874998.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)